

Meta-analysis of LY2140023 Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pomaglumetad Methionil

Cat. No.: B3333296

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trials involving LY2140023 (**pomaglumetad methionil**), a selective metabotropic glutamate receptor 2/3 (mGluR2/3) agonist investigated for the treatment of schizophrenia. The data presented is based on a systematic review and meta-analysis of randomized controlled trials, offering an objective overview of its efficacy and safety compared to placebo and atypical antipsychotics.

Efficacy of LY2140023 in Schizophrenia: A Quantitative Analysis

A meta-analysis of four randomized controlled trials (RCTs) revealed that **pomaglumetad methionil** did not demonstrate a statistically significant effect on the Positive and Negative Syndrome Scale (PANSS) total score when compared to placebo.^[1] Furthermore, it was found to be less effective in reducing PANSS scores in comparison to atypical antipsychotics.^[1]

However, an exploratory analysis of five placebo-controlled trials, including the HBBM study, suggested that certain patient subgroups may be more responsive to treatment. Specifically, patients in the early stages of schizophrenia (≤ 3 years) and those previously treated with dopamine D2 receptor antagonists showed a significantly greater improvement with pomaglumetad (40 mg twice daily) compared to placebo.^[2]

Comparison	Outcome Measure	Result	p-value
LY2140023 vs. Placebo	Change in PANSS Total Score	No statistically significant difference	0.31[1]
LY2140023 vs. Atypical Antipsychotics	Change in PANSS Total Score	Less effective than atypical antipsychotics	< 0.00001[1]

Safety and Tolerability Profile

In contrast to its efficacy findings, LY2140023 demonstrated a more favorable side-effect profile compared to atypical antipsychotics. The meta-analysis showed a significant advantage for LY2140023 concerning weight gain and prolactin elevation.[1] One phase 3, multicenter, double-blind study comparing **pomaglumetad methionil** to aripiprazole found that the **pomaglumetad methionil** group had significantly greater weight loss at 24 weeks.[3] However, this same study reported significantly higher incidences of serious adverse events (SAEs) and discontinuation due to adverse events for the **pomaglumetad methionil** group.[3][4]

Comparison	Safety Outcome	Result	p-value
LY2140023 vs. Atypical Antipsychotics	Weight Gain	Significantly less weight gain with LY2140023	< 0.00001[1]
LY2140023 vs. Atypical Antipsychotics	Prolactin Elevation	Significantly lower prolactin elevation with LY2140023	< 0.0001[1]
LY2140023 vs. Aripiprazole	Serious Adverse Events	Significantly higher incidence with LY2140023	0.032[4]
LY2140023 vs. Aripiprazole	Discontinuation due to Adverse Events	Significantly higher incidence with LY2140023	0.020[4]

Experimental Protocols of Key Clinical Trials

The meta-analysis included data from several key randomized controlled trials. While full, detailed protocols are not publicly available, the following summarizes the general methodologies based on published literature and clinical trial registry information.

General Study Design:

The trials were typically multicenter, randomized, double-blind, and placebo-controlled.[2][4] Some studies also included an active comparator arm with an atypical antipsychotic such as olanzapine or risperidone.[2][5]

Patient Population:

Participants were adults diagnosed with schizophrenia, often experiencing an acute exacerbation of symptoms.[6] Exploratory analyses also investigated subgroups based on illness duration and prior medication history.[2]

Interventions and Dosages:

- LY2140023 (**Pomaglumetad Methionil**): Dosages typically ranged from 40 mg to 80 mg administered twice daily (BID).[2][5]
- Placebo: Matched placebo administered on the same schedule as the active treatment.
- Atypical Antipsychotics (Active Comparators):
 - Olanzapine: Dosing as per standard clinical practice.
 - Risperidone: 2 mg BID.[2]
 - Aripiprazole: Flexibly dosed.[3]

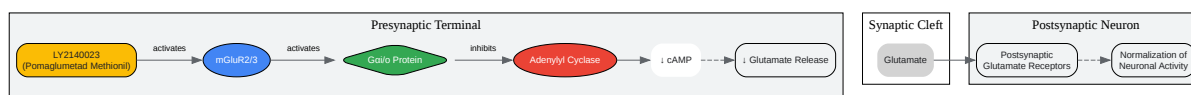
Outcome Measures:

The primary efficacy endpoint in these trials was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[1] Safety and tolerability were assessed through the monitoring of adverse events, weight change, and laboratory parameters, including prolactin levels.

Signaling Pathway of LY2140023

LY2140023 is a prodrug that is metabolized to its active form, LY404039, a selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3).[7] Its mechanism of action is rooted in the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the disorder.

As an mGluR2/3 agonist, LY2140023 is thought to modulate glutamatergic activity, primarily by reducing the presynaptic release of glutamate in key brain regions.[7][8] These receptors are coupled to G*ai*/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately helps to normalize the hyperactive cortical pyramidal neurons implicated in schizophrenia.[5]

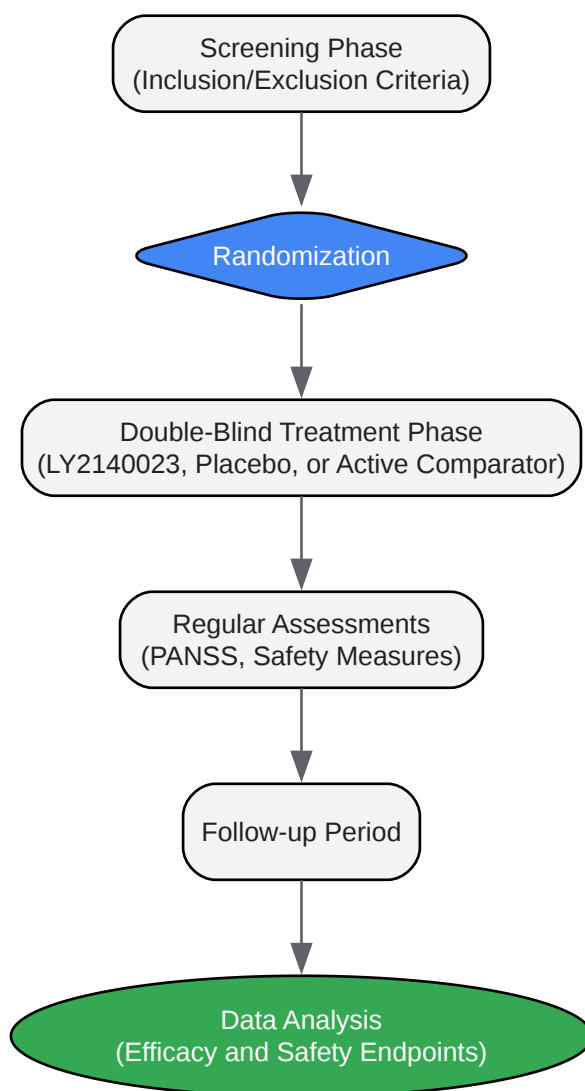


[Click to download full resolution via product page](#)

Caption: Signaling pathway of LY2140023 in modulating glutamate release.

Experimental Workflow

The clinical trials included in the meta-analysis generally followed a standard workflow for psychiatric drug evaluation.



[Click to download full resolution via product page](#)

Caption: General experimental workflow of the LY2140023 clinical trials.

In conclusion, while LY2140023 showed promise with a novel mechanism of action and a favorable side-effect profile regarding weight gain and prolactin levels, the meta-analysis of clinical trials did not demonstrate consistent efficacy in the broad population of patients with schizophrenia.[1] Future research may explore its potential benefits in specific patient subgroups identified in exploratory analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist pomaglumetad methionil in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Glutamatergic Aspects of Schizophrenia Molecular Pathophysiology: Role of the Postsynaptic Density, and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of LY2140023 Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3333296#meta-analysis-of-clinical-trials-involving-ly2140023]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com